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Compound of Interest

Compound Name: Aurintricarboxylic Acid

Cat. No.: B15623186 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Aurintricarboxylic Acid
(ATA) as a potent inhibitor of nuclease activity. This document outlines the effective

concentrations of ATA for inhibiting various nucleases, offers detailed protocols for key

experimental procedures, and provides visualizations to clarify workflows and mechanisms.

Introduction
Aurintricarboxylic acid (ATA) is a polyanionic aromatic polymer that serves as a broad-

spectrum inhibitor of a variety of nucleases, including DNases and RNases.[1] Its mechanism

of action is primarily attributed to its ability to compete with nucleic acids (DNA and RNA) for

the binding sites on nucleases, thereby preventing the degradation of the nucleic acid

substrates.[1] ATA has been shown to effectively inhibit a range of nucleases such as DNase I,

RNase A, S1 nuclease, and exonuclease III.[1][2] This property makes it a valuable tool in

molecular biology for protecting nucleic acids from degradation during isolation and analysis.

Effective Concentrations for Nuclease Inhibition
The optimal concentration of ATA for effective nuclease inhibition is dependent on the specific

nuclease, the concentration of the nuclease, the sample type, and the experimental conditions.

It is therefore highly recommended to perform a dose-response experiment to determine the

optimal concentration for each specific application. The following tables summarize reported

inhibitory concentrations of ATA for various nucleases.
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Quantitative Inhibition Data for Aurintricarboxylic Acid
(ATA)

Nuclease Inhibition Metric Concentration (µM) Reference

DNase I IC50 6.6 [3]

Kd 9.019 [3]

Complete Inhibition 200 ---

RNase A Kd 2.33 [3]

Reverse Transcriptase

(M-MLV)
Kd 0.255 [3]

Taq Polymerase Kd 81.97 [3]

General Nuclease

Activity
ID50 Range 2 - 50 [4]

SARS-CoV-2 RdRp IC50 0.056 [5]

Note: IC50 is the half-maximal inhibitory concentration, Kd is the dissociation constant, and

ID50 is the half-maximal inhibitory dose. Lower values indicate higher potency.

Experimental Protocols
Here we provide detailed protocols for key experiments involving the use of ATA as a nuclease

inhibitor.

Protocol 1: Determination of the Effective ATA
Concentration for Nuclease Inhibition (Nuclease Activity
Assay)
This protocol describes a general method to determine the minimal concentration of ATA

required to inhibit nuclease activity in a sample. This is crucial for optimizing experimental

conditions and minimizing potential off-target effects of ATA.

Materials:
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Nuclease source (e.g., purified enzyme, cell lysate)

Nucleic acid substrate (e.g., plasmid DNA, total RNA)

Aurintricarboxylic Acid (ATA) stock solution (e.g., 10 mM in nuclease-free water)

Nuclease reaction buffer (specific to the nuclease being tested)

Nuclease-free water

DNA or RNA loading dye

Agarose gel

Gel electrophoresis apparatus and power supply

Gel documentation system

Microcentrifuge tubes

Procedure:

Prepare a series of ATA dilutions: Prepare serial dilutions of the ATA stock solution in

nuclease-free water to cover a range of concentrations to be tested (e.g., 0 µM, 1 µM, 5 µM,

10 µM, 25 µM, 50 µM, 100 µM, 200 µM).

Set up the reaction mixtures: In separate microcentrifuge tubes, prepare the following

reaction mixtures on ice:

Negative Control (No Nuclease): 1 µg nucleic acid substrate, nuclease reaction buffer, and

nuclease-free water to a final volume of 20 µL.

Positive Control (Nuclease, No ATA): 1 µg nucleic acid substrate, nuclease source,

nuclease reaction buffer, and nuclease-free water to a final volume of 20 µL.

Test Reactions: 1 µg nucleic acid substrate, nuclease source, nuclease reaction buffer,

and the corresponding ATA dilution to a final volume of 20 µL.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b15623186?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubation: Incubate all tubes at the optimal temperature for the nuclease activity for a

predetermined time (e.g., 15-30 minutes at 37°C).

Stop the reaction: Stop the reaction by adding DNA or RNA loading dye, which typically

contains a chelating agent like EDTA. Place the tubes on ice.

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform

electrophoresis to separate the nucleic acid fragments.

Analysis: Visualize the nucleic acid bands using a gel documentation system.

Interpretation:

The negative control should show an intact nucleic acid band.

The positive control should show significant degradation of the nucleic acid.

The test reactions will reveal the degree of protection conferred by different concentrations

of ATA. The lowest concentration of ATA that results in an intact nucleic acid band, similar

to the negative control, is the effective inhibitory concentration for the tested conditions.

Protocol 2: RNA Isolation from Animal Tissues using
ATA
This protocol describes the use of ATA to inhibit endogenous RNases during RNA isolation from

animal tissues, ensuring the integrity of the extracted RNA.

Materials:

Animal tissue

Lysis buffer containing ATA (e.g., 1 mM ATA in a guanidinium-based lysis buffer)

Phenol:chloroform:isoamyl alcohol (25:24:1)

Chloroform:isoamyl alcohol (24:1)

Isopropanol
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75% Ethanol (prepared with nuclease-free water)

Nuclease-free water

Homogenizer

Microcentrifuge

Procedure:

Tissue Homogenization: Immediately after dissection, place the fresh or frozen tissue in a

tube containing the lysis buffer with 1 mM ATA. Homogenize the tissue thoroughly using a

homogenizer until a uniform lysate is obtained.

Phase Separation: Add an equal volume of phenol:chloroform:isoamyl alcohol to the lysate.

Vortex vigorously for 15-30 seconds and then centrifuge at 12,000 x g for 10 minutes at 4°C.

Aqueous Phase Collection: Carefully transfer the upper aqueous phase containing the RNA

to a new, clean tube. Be cautious not to disturb the interphase.

Second Extraction: Add an equal volume of chloroform:isoamyl alcohol to the collected

aqueous phase. Vortex and centrifuge as in step 2.

RNA Precipitation: Transfer the upper aqueous phase to a new tube and add an equal

volume of isopropanol. Mix gently and incubate at -20°C for at least 30 minutes to precipitate

the RNA.

Pelleting and Washing: Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the RNA.

Carefully discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol.

Final Centrifugation and Drying: Centrifuge at 12,000 x g for 5 minutes at 4°C. Discard the

ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet.

Resuspension: Resuspend the RNA pellet in an appropriate volume of nuclease-free water.

ATA Removal (Crucial for Downstream Applications): Proceed to Protocol 3 to remove ATA

from the purified RNA.
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Protocol 3: Removal of ATA from Nucleic Acid Samples
by Gel Filtration
ATA can interfere with downstream enzymatic reactions such as reverse transcription and PCR.

Therefore, it is essential to remove it from the purified nucleic acid sample. Gel filtration is an

effective method for this purpose.

Materials:

Purified nucleic acid sample containing ATA

Size-exclusion chromatography column (e.g., Sephadex G-50 or equivalent)

Nuclease-free elution buffer (e.g., TE buffer or nuclease-free water)

Collection tubes

Spectrophotometer

Procedure:

Column Preparation: Equilibrate the size-exclusion column with the nuclease-free elution

buffer according to the manufacturer's instructions.

Sample Loading: Carefully load the nucleic acid sample onto the top of the column bed.

Elution: Begin eluting the sample with the elution buffer. The larger nucleic acid molecules

will pass through the column more quickly and elute first, while the smaller ATA molecules

will be retained in the column matrix and elute later.

Fraction Collection: Collect fractions of a defined volume (e.g., 200-500 µL) into separate

collection tubes.

Identification of Nucleic Acid-Containing Fractions: Measure the absorbance of each fraction

at 260 nm using a spectrophotometer. The fractions corresponding to the first peak of

absorbance contain the purified nucleic acid.
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Pooling and Quantification: Pool the fractions containing the purified nucleic acid. Determine

the concentration and purity of the nucleic acid using a spectrophotometer (A260/280 and

A260/230 ratios).

Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and

workflows related to the use of ATA in nuclease inhibition.

Mechanism of Nuclease Inhibition by ATA
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Caption: Mechanism of ATA Nuclease Inhibition.
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Experimental Workflow: Determining Effective ATA Concentration

Start

Prepare ATA Serial Dilutions

Set up Control & Test Reactions
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Click to download full resolution via product page

Caption: Workflow for ATA Concentration Optimization.
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Workflow: RNA Isolation with ATA and Subsequent Cleanup

Animal Tissue

Homogenize in Lysis Buffer with ATA

Phenol:Chloroform Extraction

Isopropanol Precipitation of RNA

Wash RNA Pellet

Resuspend RNA

Remove ATA (e.g., Gel Filtration)
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Click to download full resolution via product page

Caption: RNA Isolation and ATA Removal Workflow.
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Troubleshooting
Problem Possible Cause Solution

Nucleic acid degradation still

observed
Insufficient ATA concentration.

Increase the ATA

concentration. Perform a

titration experiment to find the

optimal concentration.

Poor quality of ATA.
Use a high-quality, molecular

biology grade ATA.

Incomplete cell lysis.

Ensure thorough and rapid

homogenization of the sample

in the lysis buffer containing

ATA.

Interference with downstream

applications (e.g., PCR, RT-

PCR)

ATA carryover in the sample.

It is critical to remove ATA after

nucleic acid isolation. Use gel

filtration (Protocol 3) or ethanol

precipitation.

Inhibition of enzymes in

downstream applications.

Ensure complete removal of

ATA. Consider using an

alternative nuclease inhibitor if

removal is problematic.

Conclusion
Aurintricarboxylic Acid is a versatile and effective nuclease inhibitor for a wide range of

applications in molecular biology. By understanding its mechanism of action and empirically

determining the optimal concentration for a given experiment, researchers can successfully

protect their nucleic acid samples from degradation. The provided protocols offer a starting

point for the use and subsequent removal of ATA, ensuring the integrity of nucleic acids for

downstream analyses. Careful adherence to these guidelines will enable researchers to

harness the full potential of ATA in their work.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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